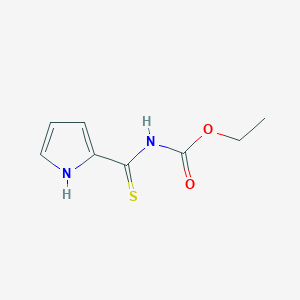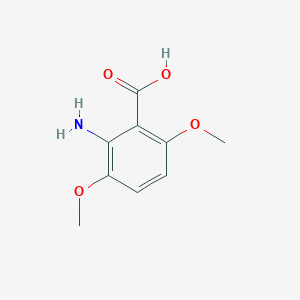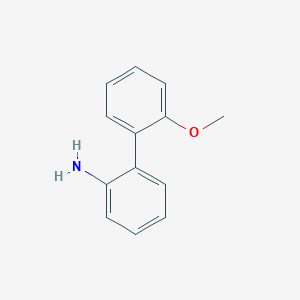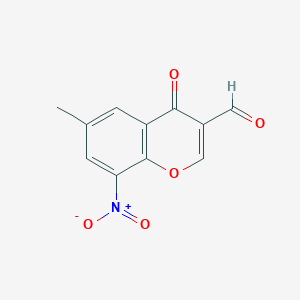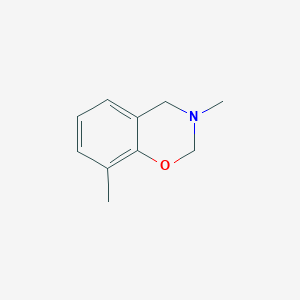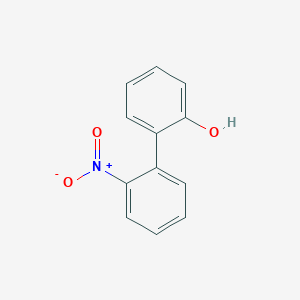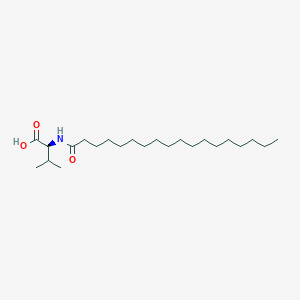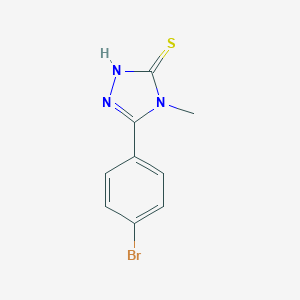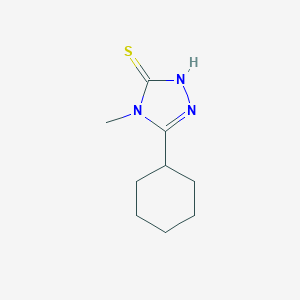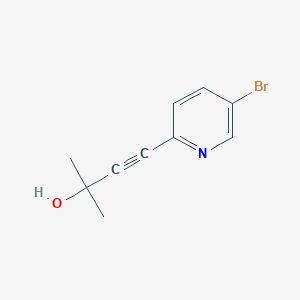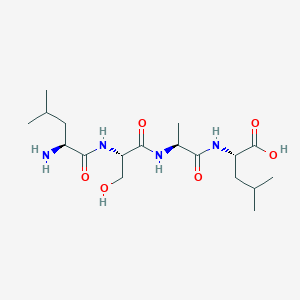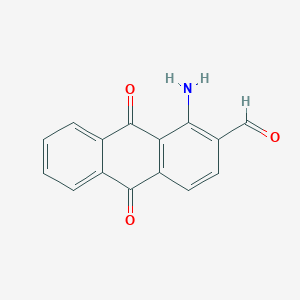
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, also known as ADA, is an organic compound that has shown promising results in scientific research. ADA is a fluorescent molecule that has been used in various biochemical and physiological studies.
作用機序
The mechanism of action of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is not fully understood. However, it is believed that 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde interacts with metal ions, such as copper and zinc, through chelation. This interaction results in the formation of a complex that emits fluorescence. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
生化学的および生理学的効果
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the levels of reactive oxygen species in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have antioxidant properties and protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in lab experiments is its fluorescent properties, which allow for easy detection and quantification. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is relatively easy to synthesize and purify. However, one of the limitations of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is its sensitivity to pH and temperature. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde fluorescence is affected by changes in pH and temperature, which can lead to inaccurate results.
将来の方向性
There are several future directions for the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in scientific research. One direction is the development of new fluorescent probes based on 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde for the detection of other metal ions. Another direction is the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, the development of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde-based biosensors for the detection of biomolecules in cells is another potential direction for future research.
Conclusion:
In conclusion, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound that has shown promising results in scientific research. Its fluorescent properties have made it a valuable tool for the detection of metal ions, proteins, and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of bacterial growth. Although there are limitations to its use, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has great potential for future research in the fields of biochemistry and biotechnology.
合成法
The synthesis of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved by the reaction between 9,10-anthraquinone-2-carboxylic acid and hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified through recrystallization. The yield of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be improved by using different solvents, such as ethanol or methanol.
科学的研究の応用
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has also been used as a fluorescent tag for the detection of proteins and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.
特性
CAS番号 |
6363-87-7 |
|---|---|
製品名 |
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde |
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
1-amino-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,16H2 |
InChIキー |
QUPVURNJBGAEQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
その他のCAS番号 |
6363-87-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




